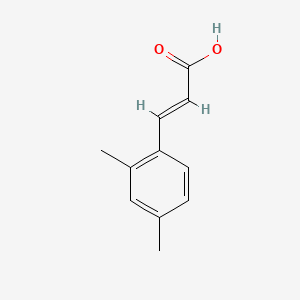

2,4-Dimethylcinnamic acid

Descripción general

Descripción

2,4-Dimethylcinnamic acid is a compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol . The compound is also known by other names such as 3-(2,4-dimethylphenyl)acrylic acid and (E)-3-(2,4-dimethylphenyl)prop-2-enoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups and a prop-2-enoic acid group . The InChIKey of the compound is UFSZMHHSCOXWPC-AATRIKPKSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.21 g/mol and a molecular formula of C11H12O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 37.3 Ų .Aplicaciones Científicas De Investigación

Herbicide Dissipation and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dimethylcinnamic acid, has been extensively studied for its environmental behavior, especially as an agricultural herbicide. Research reveals that different formulations of 2,4-D, such as dimethylamine salt and 2-ethylhexyl ester, show equivalent rates of dissipation in soil, indicating similar environmental impacts regardless of the form used. These studies are crucial for understanding the environmental profile and behavior of herbicides like 2,4-D in various forms (Wilson et al., 1997).

Analytical Applications in Amino Acid Detection

This compound's derivatives, like 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, have been proposed as precolumn derivatization reagents for HPLC analysis of amino acids. This derivative reacts with primary amino groups under mild conditions, allowing for effective separation and detection of amino acids in various samples. This application is significant in analytical chemistry for identifying and quantifying amino acids (Gatti et al., 2010).

Degradation Studies in Water Treatment

The degradation of 2,4-D dimethylamine salt, a variant of this compound, in water has been examined using gamma radiation from cobalt-60. This study is important in the context of water treatment and environmental protection, showing how herbicides like 2,4-D can be degraded in water, especially in the presence of humic acid. Such research aids in developing effective methods for removing herbicidal contaminants from water sources (Campos et al., 2003).

Mecanismo De Acción

Target of Action

Cinnamic acid derivatives, which include 2,4-dimethylcinnamic acid, have been reported to exhibit antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Mode of Action

For instance, some cinnamic acid derivatives have been found to interact with ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Cinnamic acid derivatives are known to influence a variety of biochemical processes due to their broad spectrum of biological activities .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

Cinnamic acid derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .

Análisis Bioquímico

Biochemical Properties

Cinnamic acid derivatives have been reported to play roles in treating cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid, such as the dimethyl groups in 2,4-Dimethylcinnamic acid, could potentially enhance or decrease the biological efficacy of the synthesized cinnamic acid derivatives .

Cellular Effects

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cinnamic acid derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Cinnamic acid derivatives have been reported to be more effective when compared to standard drugs used to treat chronic or infectious diseases in vitro .

Dosage Effects in Animal Models

The safety and toxicity of nutraceuticals, including cinnamic acid derivatives, are often evaluated in animal models .

Metabolic Pathways

Cinnamic acid derivatives are known to participate in various metabolic reactions, which are divided into phase I and phase II metabolic reactions .

Propiedades

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSZMHHSCOXWPC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

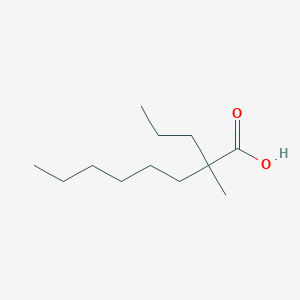

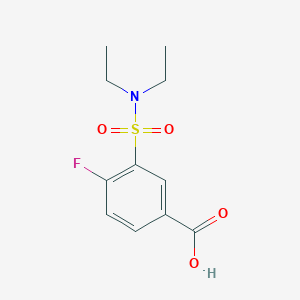

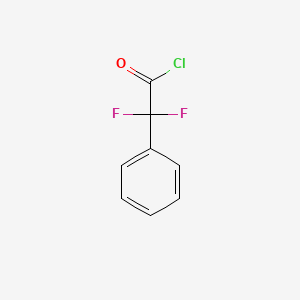

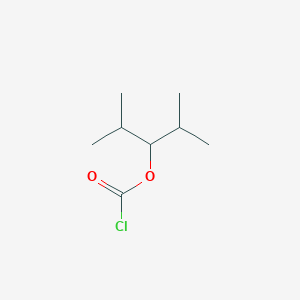

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)

![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)

![Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-](/img/structure/B3382125.png)